molecular formula C16H14BrN3O B7640386 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide

2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide

Cat. No. B7640386
M. Wt: 344.21 g/mol
InChI Key: KDZUHHKMLJGKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is a member of the benzamide family and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress inflammation. Additionally, this compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide in lab experiments is its potent anti-tumor and anti-inflammatory properties. Additionally, this compound exhibits low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, one of the major limitations of using this compound is its complex synthesis process, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions that can be explored in the field of 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide research. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of more efficient and scalable synthesis methods.
3. Exploration of the potential applications of this compound in other fields such as biochemistry and pharmacology.
4. Clinical trials to evaluate the efficacy and safety of this compound as a potential cancer therapy.
5. Development of novel derivatives of this compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound exhibits potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. Further research is needed to fully elucidate the mechanism of action of this compound and explore its potential applications in other fields.

Synthesis Methods

The synthesis of 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide can be achieved through a multi-step reaction process. The first step involves the reaction of 2-bromoacetophenone with imidazo[1,2-a]pyridine-7-carbaldehyde in the presence of a base catalyst to form 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)acetophenone. This intermediate product is then further reacted with 4-methylbenzoic acid in the presence of a coupling reagent to yield the final product, this compound.

Scientific Research Applications

2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is its use as a pharmacological agent. Studies have shown that this compound exhibits potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases.

properties

IUPAC Name

2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c1-11-2-3-13(14(17)8-11)16(21)19-10-12-4-6-20-7-5-18-15(20)9-12/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZUHHKMLJGKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC3=NC=CN3C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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